molecular formula C23H15ClFN3O B7749506 2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile

2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile

Cat. No.: B7749506
M. Wt: 403.8 g/mol
InChI Key: KNZYYRPVSOKEQI-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the acrylonitrile group and the 2-chloro-6-fluorobenzyl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and acrylonitrile-containing molecules. These compounds may share structural features and biological activities but differ in their specific properties and applications.

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)-3-(3-((2-chloro-6-fluorobenzyl)oxy)phenyl)acrylonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c24-19-7-4-8-20(25)18(19)14-29-17-6-3-5-15(12-17)11-16(13-26)23-27-21-9-1-2-10-22(21)28-23/h1-12H,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZYYRPVSOKEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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